3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol

Description

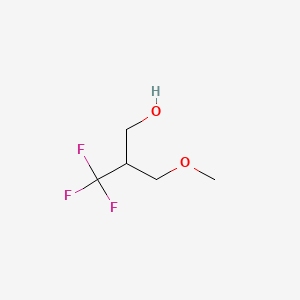

3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol is a fluorinated secondary alcohol characterized by a trifluoromethyl group at the C3 position and a methoxymethyl substituent at the C2 position. These compounds are typically synthesized via nucleophilic substitution, borrowing-hydrogen catalysis, or multicomponent reactions . Fluorinated propanols are of interest in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

Molecular Formula |

C5H9F3O2 |

|---|---|

Molecular Weight |

158.12 g/mol |

IUPAC Name |

3,3,3-trifluoro-2-(methoxymethyl)propan-1-ol |

InChI |

InChI=1S/C5H9F3O2/c1-10-3-4(2-9)5(6,7)8/h4,9H,2-3H2,1H3 |

InChI Key |

KUXSZEPKLYEDMP-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrofluorination: One common method involves the hydrofluorination of 3,3,3-trifluoropropene with methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.

Methoxymethylation: Another approach involves the methoxymethylation of 3,3,3-trifluoropropanol using formaldehyde and methanol in the presence of a base like sodium hydroxide. This reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol often involves large-scale hydrofluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Hydrochloric acid for halide substitution, ammonia for amine substitution.

Major Products:

Oxidation: 3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid.

Reduction: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-amine.

Substitution: 3,3,3-Trifluoro-2-(chloromethyl)propan-1-ol.

Scientific Research Applications

Chemistry:

Solvent: Due to its unique solubility properties, it is used as a solvent in various organic reactions.

Intermediate: It serves as an intermediate in the synthesis of more complex fluorinated compounds.

Biology:

Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its fluorinated nature.

Medicine:

Pharmaceuticals: It is explored as a potential building block for the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and stability.

Industry:

Material Science: The compound is used in the development of fluorinated polymers and coatings, which offer superior resistance to chemicals and environmental degradation.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s electronegativity, influencing its reactivity and interactions with enzymes and other proteins. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Effects

The substituent at the C2 position significantly influences physical properties, reactivity, and applications. Below is a comparative table of key analogs:

Key Observations:

- Boiling Points: The methyl-substituted analog (108.5–109.5°C) has a higher boiling point than the unsubstituted 3,3,3-trifluoro-1-propanol (100°C), likely due to increased van der Waals interactions from the methyl group .

- Density: Fluorine content correlates with higher density. For example, 3,3,3-Trifluoro-1-propanol has a density of 1.294 g/cm³, while the methyl-substituted analog is slightly less dense (1.176 g/cm³), reflecting the balance between fluorine’s electron-withdrawing effects and alkyl group bulk .

- Substituent Reactivity : The methoxymethyl group (-CH₂OCH₃) may enhance solubility in polar solvents compared to phenyl or trifluoromethyl groups. However, steric hindrance from bulkier groups (e.g., biphenyl in ) could reduce reaction rates in catalytic processes .

Spectroscopic Comparisons

- 19F NMR: Fluorine chemical shifts vary with substituent electronegativity. For example, 3,3,3-trifluoro-2-((4-methoxyphenyl)amino)propan-1-ol exhibits a 19F NMR shift at δ -72.7 ppm , whereas trifluoromethyl groups typically resonate near δ -60 to -70 ppm .

- 1H NMR : Protons adjacent to electronegative groups (e.g., -OCH₃) show downfield shifts. In 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol, aromatic protons resonate at δ 7.85–7.87 ppm, while methoxymethyl protons would likely appear near δ 3.3–3.5 ppm .

Biological Activity

3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol is a fluorinated alcohol that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique trifluoromethyl group imparts distinct physicochemical properties that can influence biological activity. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C5H7F3O3

- Molecular Weight : 182.06 g/mol

- Structural Formula : Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to its fluorinated structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a potential candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, fluorinated alcohols have been shown to disrupt microbial membranes and inhibit growth. A study evaluated the antimicrobial efficacy of several fluorinated compounds against common pathogens, revealing that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Control (Non-fluorinated analog) | 128 µg/mL |

Neuroprotective Effects

In the context of neuropharmacology, this compound has been investigated for its potential neuroprotective effects. A study focused on its role in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

Case Study : In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of 50 µM, suggesting potential therapeutic benefits in treating cognitive decline associated with Alzheimer's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. Studies suggest that the compound readily crosses the blood-brain barrier (BBB), making it a suitable candidate for central nervous system (CNS) applications.

Toxicity Profile

Toxicological assessments reveal that while the compound exhibits promising biological activities, it also necessitates careful evaluation of its safety profile. In animal studies, no acute toxicity was observed at therapeutic doses; however, long-term studies are needed to assess chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.